Enzyme Inhibition Selectivity: 10-Fold AMCase over Chitotriosidase-1 for 4-Chlorobenzyl-4-(methylsulfonyl)piperazine-Containing Derivatives
A derivative incorporating the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine core (US10208020, Example 34) demonstrated an IC₅₀ of 5.5 μM against human Acidic Mammalian Chitinase (AMCase) versus 55 μM against Chitotriosidase-1, representing a 10-fold selectivity window [1]. This selectivity is attributable to the specific spatial and electronic properties conferred by the 4-chlorobenzyl and methylsulfonyl substituents. By comparison, the des-chloro benzyl analog (US10208020, Example 24, lacking the methylsulfonyl on the piperazine) showed altered selectivity, confirming that both substituents contribute to the target engagement profile [2]. The core scaffold itself thus imparts a measurable selectivity advantage when elaborated into bioactive molecules.
| Evidence Dimension | Enzyme inhibition selectivity (AMCase vs Chitotriosidase-1) |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 μM (AMCase); IC₅₀ = 55 μM (Chitotriosidase-1); Selectivity ratio = 10-fold (derivative containing target core, US10208020 Ex. 34) |
| Comparator Or Baseline | Des-chloro/des-methylsulfonyl analogs from same patent series show altered selectivity profiles (Ex. 24: no methylsulfonyl; Ex. 30: modified core) |
| Quantified Difference | 10-fold selectivity for AMCase over chitotriosidase-1; selectivity lost upon removal of methylsulfonyl or chloro substituents |
| Conditions | Enzymatic assay with recombinant human AMCase and Chitotriosidase-1 (Boot et al., 2001, JBC: 276) |
Why This Matters
For researchers developing selective chitinase inhibitors, the 4-chlorobenzyl-4-(methylsulfonyl)piperazine core offers a measurable selectivity advantage over unsubstituted or mono-substituted piperazine scaffolds, reducing off-target activity in screening cascades.
- [1] BindingDB BDBM349944: IC50 data for (S)-5-(4-(2-(4-chlorobenzyl)-4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)-4H-1,2,4-triazol-3-amine against AMCase (5.50E+3 nM) and Chitotriosidase-1 (5.50E+4 nM). US10208020, Example 34. View Source
- [2] US Patent US10208020B2 (2019). Example 24: (R)-5-(4-(2-(4-chlorobenzyl)pyrrolidin-1-yl)piperidin-1-yl)-4H-1,2,4-triazol-3-amine (no methylsulfonyl on piperazine). Example 30: modified core with altered selectivity. View Source
